5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDFWGSVBRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors. Similarly, piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
The compound 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 517.01 g/mol. The structure features a thiazole ring fused with a triazole component, which is known to contribute to its biological properties.
The biological activity of the compound can be attributed to its interaction with specific molecular targets within cells. The thiazolo-triazole framework is known for its ability to inhibit various enzymes and receptors involved in cell proliferation and survival.
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Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, derivatives of thiazolidinone have shown moderate to strong antiproliferative activity in leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
- Antiviral Activity :
Table 1: Summary of Biological Activities
| Biological Activity | Target | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiproliferative | Cancer Cells (e.g., leukemia) | 5.0 | 30 | 6 |
| Antiviral | HAdV | 0.27 | 156.8 | >100 |
Case Studies
- Anticancer Studies :
- Antiviral Efficacy :
Q & A
Q. Advanced
- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, stoichiometry, solvent ratios). For example, a 65–75°C range minimizes byproduct formation during triazole cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time for piperazine coupling steps (e.g., from 12 hours to 45 minutes) while maintaining >85% yield .
- In-line Analytics : Implement FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .
What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Q. Advanced
- Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets, leveraging the piperazine moiety’s known affinity for neurotransmitter receptors .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) for hypothesized targets like serotonin receptors or bacterial efflux pumps .
How can structural modifications enhance the compound’s stability under physiological conditions?
Q. Advanced
- Prodrug Design : Replace the labile hydroxyethyl group with ester prodrugs (e.g., acetyl or pivaloyl esters) to improve plasma stability .
- Chelation Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the chlorophenyl ring to reduce oxidative degradation .
- pH-Sensitive Formulations : Encapsulate in liposomes with pH 5.5 buffers to protect against gastric degradation during oral administration .
How should researchers address contradictory bioactivity data across in vitro and in vivo models?
Q. Advanced
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives from assay-specific artifacts .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo that may explain discrepancies (e.g., hydroxylation at the thiazole ring) .
- Species-Specific Factors : Compare cytochrome P450 isoform expression in test models to adjust dosing regimens .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation through lipid bilayers to assess passive diffusion rates .
- QSAR Modeling : Train models on analogous thiazolo-triazole derivatives to predict solubility and bioavailability .
How can researchers validate the compound’s selectivity for intended biological targets?
Q. Advanced
- Counter-Screening : Test against panels of off-target receptors (e.g., CEREP’s Psychoactive Drug Screen) to rule out polypharmacology .
- CRISPR-Cas9 Knockouts : Generate cell lines lacking hypothesized targets (e.g., 5-HT receptors) to confirm loss-of-function phenotypes .
- Thermal Shift Assays : Measure target protein melting temperature () shifts upon compound binding to confirm direct interactions .
What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Q. Advanced
- Fragment-Based Design : Systematically replace the chlorophenyl, hydroxyethyl, or methylthiazole groups with bioisosteres (e.g., replacing Cl with CF) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression on a library of 20+ analogs .
- Crystallographic SAR : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding interactions at atomic resolution .
How should researchers mitigate batch-to-batch variability in biological assays?
Q. Advanced
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and characterize polymorphs via PXRD to ensure consistency .
- Bioassay Standardization : Include internal controls (e.g., reference inhibitors) in every assay plate to normalize inter-experimental variability .
- Stability-Indicating Methods : Use forced degradation studies (heat, light, pH) to establish validated HPLC methods for detecting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
